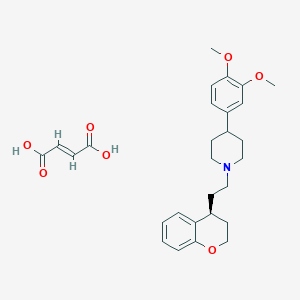
Dialuminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dialuminium is a diatomic aluminium.
Aplicaciones Científicas De Investigación
CO2 Fixation and Catalytic Reduction
A significant application of dialuminium is in the fixation and catalytic reduction of CO2, where organoaluminium complexes containing a formal aluminium double bond, known as dialumene, are employed. These complexes demonstrate the capability to fix CO2 and reduce it to value-added products, such as formic acid equivalents, without relying on traditional aluminium-hydride-based cycles. This approach not only contributes to addressing the rising CO2 levels in the Earth's atmosphere but also advances the development of novel organoaluminium complexes for industrial catalysis (Weetman et al., 2019).
Crystal Structure Analysis
Dialuminium compounds also play a crucial role in crystallography, providing insights into complex crystal structures. For instance, the synthesis of single crystals of tetraisobutybis(μ2-triphenylacetato-κO:κO′)dialuminium has facilitated the understanding of interactions between aluminium and organic ligands, contributing to the development of materials with desired chemical and physical properties (Vinogradov et al., 2019).
Bridging Ethyl Complexes
Research on bridging ethyl complexes of aluminium showcases the potential of dialuminium compounds in the synthesis of unique organometallic structures. These complexes exhibit distinctive reactivity and properties, expanding the repertoire of aluminium-based compounds for various applications, including catalysis and materials science (Yu et al., 2001).
Photoluminescence and Phosphor Materials
Dialuminium is integral to the development of phosphor materials, such as europium-doped tristrontium dialuminium oxide, which exhibit strong photoluminescence. These materials are promising for applications in lighting and displays, where efficient and durable phosphors are critical (Yang et al., 2016).
Ring-Opening Polymerization Catalysts
In polymer science, dialuminium complexes have been investigated as catalysts for the ring-opening polymerization of lactide, demonstrating the potential for more efficient and environmentally friendly polymer production methods. Such research highlights the utility of dialuminium compounds in facilitating polymerization reactions, which are foundational to the synthesis of biodegradable plastics (Normand et al., 2013).
Propiedades
Nombre del producto |
Dialuminium |
|---|---|
Fórmula molecular |
Al2 |
Peso molecular |
53.963077 g/mol |
Nombre IUPAC |
alumanylidynealumane |
InChI |
InChI=1S/2Al |
Clave InChI |
QSDQMOYYLXMEPS-UHFFFAOYSA-N |
SMILES canónico |
[Al]#[Al] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



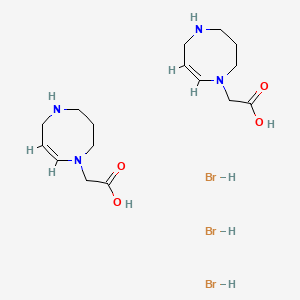
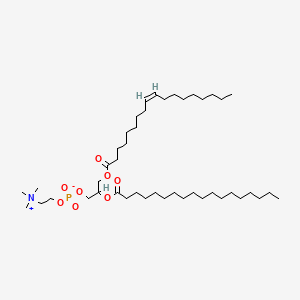
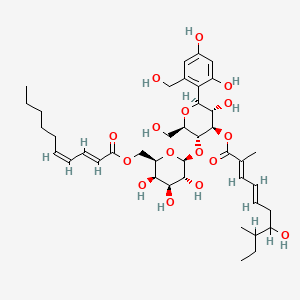
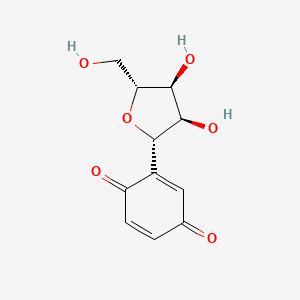
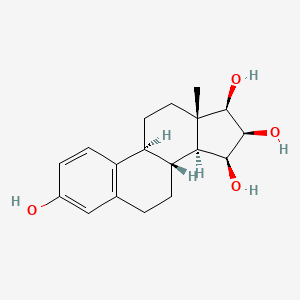
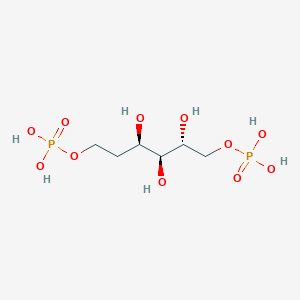
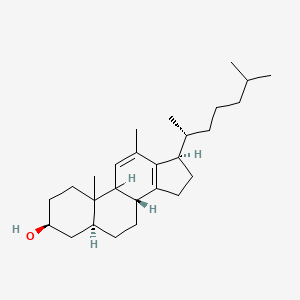
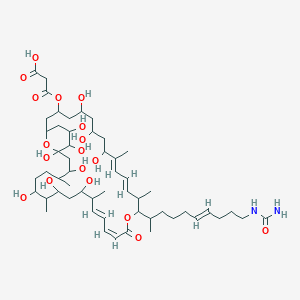
![(1R,10S,13Z,22S,23S,26R,27S,32S,35E,44R,45R)-50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol](/img/structure/B1238641.png)
![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone](/img/structure/B1238646.png)
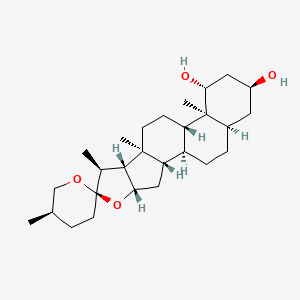
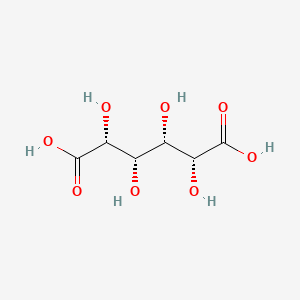
![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)
